molecular formula C22H19Cl3N8O2 B10943261 4-chloro-N-(4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-N-(6-chloropyridazin-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-N-(6-chloropyridazin-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10943261
M. Wt: 533.8 g/mol
InChI Key: SDDNZHQNJFLVNG-UHFFFAOYSA-N
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Description

4-CHLORO-N-(4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-N-(6-CHLORO-3-PYRIDAZINYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes multiple chloro, pyrazole, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-N-(6-CHLORO-3-PYRIDAZINYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and 6-chloro-3-pyridazinamine. These intermediates are then subjected to coupling reactions under specific conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-N-(6-CHLORO-3-PYRIDAZINYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a therapeutic agent.

    Medicine: Research may focus on its potential use in drug development for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-N-(6-CHLORO-3-PYRIDAZINYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-4’-FLUORO-3-NITROCHALCONE: Another compound with a chloro group and potential biological activity.

    6-CHLORO-3-PYRIDAZINAMINE: A related compound used as an intermediate in the synthesis of various organic molecules.

Uniqueness

4-CHLORO-N-(4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}PHENYL)-N-(6-CHLORO-3-PYRIDAZINYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its complex structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19Cl3N8O2

Molecular Weight

533.8 g/mol

IUPAC Name

4-chloro-N-[4-[(4-chloro-2-ethylpyrazole-3-carbonyl)-(6-chloropyridazin-3-yl)amino]phenyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C22H19Cl3N8O2/c1-3-31-19(15(23)11-26-31)21(34)28-13-5-7-14(8-6-13)33(18-10-9-17(25)29-30-18)22(35)20-16(24)12-27-32(20)4-2/h5-12H,3-4H2,1-2H3,(H,28,34)

InChI Key

SDDNZHQNJFLVNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)N(C3=NN=C(C=C3)Cl)C(=O)C4=C(C=NN4CC)Cl

Origin of Product

United States

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